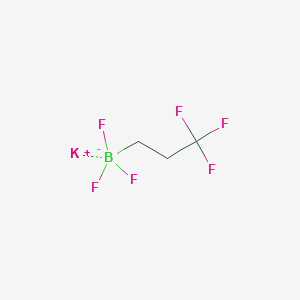

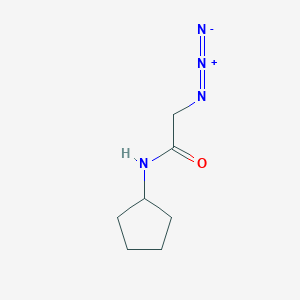

2-azido-N-cyclopentylacetamide

Overview

Description

2-azido-N-cyclopentylacetamide is a nitrogen-containing compound that has gained significant attention due to its remarkable biological properties, chemical diversity, and potential implications in various scientific fields like drug discovery, gene therapy, materials science, and chemical biology .

Synthesis Analysis

The synthesis of 2-azido-N-cyclopentylacetamide involves a diazotransfer reaction. This process is established for oligoribonucleotides of different lengths and secondary structures. The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .Chemical Reactions Analysis

Azides, including 2-azido-N-cyclopentylacetamide, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology .Scientific Research Applications

Synthesis of Heterocycles

2-azido-N-cyclopentylacetamide: is instrumental in the synthesis of various heterocycles, which are core structures in many pharmaceuticals . The azide group participates in reactions like [3+2] cycloadditions to form five-membered rings with one or more heteroatoms, such as pyrroles, pyrazoles, and isoxazoles. These heterocycles are foundational in developing drugs with diverse therapeutic properties.

Click Chemistry for Drug Discovery

In drug discovery, click chemistry is a valuable tool for creating diverse chemical libraries . 2-azido-N-cyclopentylacetamide can be used in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to synthesize 1,2,3-triazoles, which are significant in medicinal chemistry due to their stability and biological activity. This process is crucial for rapid synthesis of potential drug candidates.

Material Science Applications

The compound’s reactivity makes it a candidate for material science applications, particularly as a cross-linker in polymer chemistry . The release of nitrogen upon thermal activation or photolysis from the azide group can lead to crosslinking, altering the physical properties of polymers. This is beneficial in enhancing the efficiency of devices like organic solar cells and light-emitting diodes (LEDs).

Chemical Biology and RNA Modification

In chemical biology, 2-azido-N-cyclopentylacetamide can be used to modify RNA molecules . Azido modifications are bioorthogonal and can be used for site-specific labeling and functionalization of RNA, which is essential for probing RNA biology, including its structure, dynamics, and localization.

Protein Labeling and Bioimaging

The azide moiety of 2-azido-N-cyclopentylacetamide can be used for the precise installation of diazo handles on proteins . This enables site-specific labeling and bioimaging, both in vitro and in-cell, which is crucial for understanding protein function and distribution within biological systems.

Synthesis of Bioactive Molecules

Azides, including those derived from 2-azido-N-cyclopentylacetamide, are used in the synthesis of bioactive molecules . These compounds have applications in medicinal chemistry, where they serve as intermediates for preparing heterocycles with potential antitumor and antimicrobial activities.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-azido-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-9-5-7(12)10-6-3-1-2-4-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLNJSKJHSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-cyclopentylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)